molecular formula C22H22ClNOS B11117063 (4-Benzylpiperidin-1-yl)(3-chloro-6-methyl-1-benzothiophen-2-yl)methanone

(4-Benzylpiperidin-1-yl)(3-chloro-6-methyl-1-benzothiophen-2-yl)methanone

Cat. No.: B11117063
M. Wt: 383.9 g/mol
InChI Key: WDNCSKBBKHNKNW-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)(3-chloro-6-methyl-1-benzothiophen-2-yl)methanone is a complex organic compound that features a combination of a piperidine ring, a benzyl group, a chlorinated benzothiophene, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)(3-chloro-6-methyl-1-benzothiophen-2-yl)methanone typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling.

    Preparation of 3-chloro-6-methyl-1-benzothiophene: This can be synthesized through a Friedel-Crafts acylation reaction, where a chlorinated benzene derivative reacts with a thiophene derivative in the presence of a Lewis acid catalyst.

    Synthesis of 4-benzylpiperidine: This involves the alkylation of piperidine with benzyl chloride under basic conditions.

    Coupling Reaction: The final step involves coupling the 3-chloro-6-methyl-1-benzothiophene with 4-benzylpiperidine using a suitable coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)(3-chloro-6-methyl-1-benzothiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting the ketone group to an alcohol.

    Substitution: The chlorinated benzothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzothiophenes.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into drug-receptor interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)(3-chloro-6-methyl-1-benzothiophen-2-yl)methanone would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The piperidine ring is known to interact with neurotransmitter receptors, while the benzothiophene moiety may interact with various proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (4-Benzylpiperidin-1-yl)(3-chloro-1-benzothiophen-2-yl)methanone: Similar structure but lacks the methyl group on the benzothiophene ring.

    (4-Benzylpiperidin-1-yl)(3-methyl-1-benzothiophen-2-yl)methanone: Similar structure but lacks the chlorine atom on the benzothiophene ring.

Uniqueness

(4-Benzylpiperidin-1-yl)(3-chloro-6-methyl-1-benzothiophen-2-yl)methanone is unique due to the presence of both chlorine and methyl groups on the benzothiophene ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups may provide enhanced binding affinity and selectivity for specific biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H22ClNOS

Molecular Weight

383.9 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(3-chloro-6-methyl-1-benzothiophen-2-yl)methanone

InChI

InChI=1S/C22H22ClNOS/c1-15-7-8-18-19(13-15)26-21(20(18)23)22(25)24-11-9-17(10-12-24)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3

InChI Key

WDNCSKBBKHNKNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)Cl

Origin of Product

United States

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